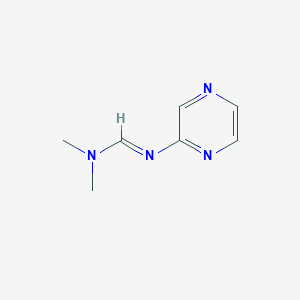
N,N-dimethyl-N'-pyrazin-2-ylimidoformamide
Cat. No. B8688690
Key on ui cas rn:
51519-09-6
M. Wt: 150.18 g/mol
InChI Key: VBHWOPUQFADJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07482336B2
Procedure details


A solution of N,N-dimethyl-N′-pyrazin-2-ylimidoformamide (189 g) from Step A in tetrahydrofuran (400 mL) was treated drop wise with 50% aqueous solution of hydroxylamine (245.7 mL) at 0° C., then warmed up to 80° C. for 2.5 h. Tetrahydrofuran was removed by rotoevaporation and the resulting aqueous mixture kept cold in a refrigerator. The resulting solid was filtered and rinsed with cold diethyl ether to yield the desired product.

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[N:4][C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1.N[OH:13]>O1CCCC1>[OH:13][NH:2][CH:3]=[N:4][C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
189 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=NC1=NC=CN=C1)C
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
245.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Tetrahydrofuran was removed by rotoevaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with cold diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONC=NC1=NC=CN=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

